molecular formula C15H29ClN2O3 B2615947 Tert-butyl 3-[(piperidin-4-yl)methoxy]pyrrolidine-1-carboxylate hydrochloride CAS No. 2044713-78-0

Tert-butyl 3-[(piperidin-4-yl)methoxy]pyrrolidine-1-carboxylate hydrochloride

Cat. No.: B2615947
CAS No.: 2044713-78-0
M. Wt: 320.86
InChI Key: NMVQYAHFQAXCFA-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(piperidin-4-yl)methoxy]pyrrolidine-1-carboxylate hydrochloride is a heterocyclic compound featuring a pyrrolidine ring substituted at position 1 with a tert-butoxycarbonyl (Boc) protecting group and at position 3 with a methoxy-piperidin-4-yl moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications, particularly as an intermediate in drug synthesis. Its structural complexity allows for versatile modifications, enabling applications in medicinal chemistry, such as targeting central nervous system (CNS) receptors or serving as a protease inhibitor precursor.

Properties

IUPAC Name

tert-butyl 3-(piperidin-4-ylmethoxy)pyrrolidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3.ClH/c1-15(2,3)20-14(18)17-9-6-13(10-17)19-11-12-4-7-16-8-5-12;/h12-13,16H,4-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVQYAHFQAXCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OCC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(piperidin-4-yl)methoxy]pyrrolidine-1-carboxylate hydrochloride typically involves a multi-step organic synthesis process. One common method includes the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with piperidin-4-ylmethanol in the presence of a suitable base and solvent. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(piperidin-4-yl)methoxy]pyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Tert-butyl 3-[(piperidin-4-yl)methoxy]pyrrolidine-1-carboxylate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(piperidin-4-yl)methoxy]pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Salt Form CAS No./Reference
Tert-butyl 3-[(piperidin-4-yl)methoxy]pyrrolidine-1-carboxylate hydrochloride C₁₆H₂₉ClN₂O₃ 332.87 g/mol Boc, pyrrolidine, piperidinyl methoxy Hydrochloride N/A (Target Compound)
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₁₉H₂₈BrN₂O₅ 453.34 g/mol Boc, pyrrolidine, bromopyridine, dimethoxy Neutral MFCD30527917
5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine C₂₀H₃₂BrN₂O₂Si 465.47 g/mol Silyl ether, pyrrolidine, bromopyridine Neutral MFCD30527918
(R)-tert-Butyl 3-((3-nitropyridin-2-yl)thio)pyrrolidine-1-carboxylate C₁₄H₁₉N₃O₄S 325.38 g/mol Boc, pyrrolidine, nitro-pyridine thioether Neutral 1354006-95-3 (BD288589)
6-Methoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride C₁₀H₁₇ClN₄O 244.72 g/mol Piperidine, pyrimidine methoxy Hydrochloride 1353954-31-0 (BD288583)
tert-butyl N-[(1S)-1-(piperidin-4-yl)ethyl]carbamate C₁₂H₂₄N₂O₂ 228.34 g/mol Boc, piperidine, ethyl linker Hydrochloride 1932094-84-2

Key Observations:

  • Functional Groups: The target compound’s methoxy-piperidine substituent distinguishes it from analogs with pyridine (e.g., bromopyridine in ) or pyrimidine (e.g., BD288583 in ) cores. The thioether group in BD288589 introduces sulfur-based reactivity, contrasting with the oxygen-based methoxy linker in the target.
  • Salt Forms: Hydrochloride salts (target compound, BD288583 , and Enamine’s compound ) improve aqueous solubility compared to neutral analogs, which may require additional formulation steps for biological testing.
  • Molecular Weight: The target compound (332.87 g/mol) is intermediate in size compared to bulkier silyl-protected analogs (465.47 g/mol in ) and smaller pyrimidine derivatives (244.72 g/mol in ).

Solubility and Stability

  • Hydrochloride Salts: The target compound and BD288583 exhibit higher water solubility than neutral analogs, critical for in vivo studies.
  • Silyl-Protected Compounds : The tert-butyldimethylsilyl (TBDMS) group improves stability during synthesis but requires acidic or fluoride-based deprotection, adding steps to the workflow.
  • Nitro Group in BD288589 : Electron-withdrawing effects may reduce basicity of the piperidine nitrogen, altering pH-dependent solubility.

Biological Activity

Tert-butyl 3-[(piperidin-4-yl)methoxy]pyrrolidine-1-carboxylate hydrochloride is a compound with notable biological activity, primarily recognized for its potential applications in medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and relevant research findings.

  • Molecular Formula : C15H28N2O3Cl
  • Molecular Weight : 284.39 g/mol
  • CAS Number : 2044713-78-0

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis. A common method includes the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with piperidin-4-ylmethanol, followed by hydrochloric acid treatment to form the hydrochloride salt.

The biological activity of this compound is attributed to its ability to interact with various biological targets, such as receptors and enzymes. The mechanism often involves:

  • Receptor Binding : It may bind to specific receptors, modulating their activity.
  • Enzymatic Interaction : The compound can influence enzyme activity, impacting metabolic pathways.

Pharmacological Potential

Research has indicated that this compound exhibits potential therapeutic properties. Notable applications include:

  • Antimicrobial Activity : Similar compounds have shown antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antibiotics .
  • Neuropharmacology : Given its structural similarity to known neuroactive compounds, it may influence neurotransmitter systems, warranting investigation for neuroprotective or psychoactive effects.
  • Drug Development : As an intermediate in synthesizing pharmaceuticals, it plays a crucial role in developing drugs targeting various diseases.

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of various pyrrole derivatives, highlighting that compounds structurally related to tert-butyl 3-[(piperidin-4-yl)methoxy]pyrrolidine demonstrated significant activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Neuroactive Compound Analysis

Another investigation focused on the neuropharmacological potential of similar piperidine derivatives. The results indicated that these compounds could act on dopamine and serotonin receptors, suggesting a role in treating mood disorders .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC15H28N2O3ClAntimicrobial, Neuroactive
Tert-butyl 3-methyl-4-oxopiperidine-1-carboxylateC11H19NOAntimicrobial
Tert-butyl 3-(piperidin-4-ylmethyl)pyrrolidine-1-carboxylateC15H28N2O2Neuroactive

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